molecular formula C10H13N5O B3016658 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol CAS No. 1341835-26-4

1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol

Cat. No. B3016658
CAS RN: 1341835-26-4
M. Wt: 219.248
InChI Key: APJBBQJAYHCKAJ-UHFFFAOYSA-N
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Description

“1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol” is a compound that has been studied for its inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro . It’s part of a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . The compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of “1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol” includes a [1,2,4]triazolo[4,3-a]pyrazine nucleus . The structure–activity relationship of triazolo[4,3-a]pyrazine derivatives was preliminarily analyzed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives include aromatic nucleophilic substitution . In the case of some products, the corresponding Cbz-protected piperazinones were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.25 . Its IUPAC name is 1-[1,2,4]triazolo[4,3-a]pyrazin-8-yl-3-piperidinol . The InChI code is 1S/C10H13N5O/c16-8-2-1-4-14(6-8)9-10-13-12-7-15(10)5-3-11-9/h3,5,7-8,16H,1-2,4,6H2 .

Scientific Research Applications

Safety and Hazards

The compound is considered hazardous until further information becomes available . It should not be ingested, inhaled, or get in eyes, on skin, or on clothing . After handling, thorough washing is recommended .

Future Directions

The compound and its derivatives have shown promising results in inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro . This suggests potential for future research and development in medicinal chemistry. Further studies could explore the compound’s potential as a therapeutic agent, its specificity, and its toxicity.

properties

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c16-8-2-1-4-14(6-8)9-10-13-12-7-15(10)5-3-11-9/h3,5,7-8,16H,1-2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJBBQJAYHCKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN3C2=NN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol

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